Spectroscopic Characterization of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone: A Technical Guide
Spectroscopic Characterization of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a central phenyl ring substituted with an acetyl group and a morpholine-4-sulfonyl moiety, presents a unique combination of functional groups that can be meticulously characterized using a suite of spectroscopic techniques. This in-depth guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, this document is structured to not only present the data but to also offer insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers in the field.
The structural integrity and purity of such compounds are paramount in drug development. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming its identity and flagging any potential impurities. This guide will delve into the theoretical underpinnings of the expected spectral data, providing a robust framework for the analysis of this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
A standard approach to acquiring high-quality NMR data for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
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Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 16 scans.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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This experiment requires a larger number of scans (typically several hundred to thousands) due to the low natural abundance of the ¹³C isotope.
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A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
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Diagram of the NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.9 | Doublet | 2H | Aromatic Protons (ortho to acetyl group) |
| ~ 7.8 - 7.6 | Doublet | 2H | Aromatic Protons (ortho to sulfonyl group) |
| ~ 3.7 | Triplet | 4H | Morpholine Protons (-CH₂-O-) |
| ~ 3.1 | Triplet | 4H | Morpholine Protons (-CH₂-N-) |
| ~ 2.6 | Singlet | 3H | Acetyl Protons (-CH₃) |
Rationale for Predictions:
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Aromatic Protons: The phenyl ring is para-substituted, leading to a classic AA'BB' system. The protons ortho to the electron-withdrawing acetyl group (C=O) will be deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the sulfonyl group (~7.7 ppm). The coupling between these adjacent protons will result in two doublets.
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Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons adjacent to the oxygen atom (-CH₂-O-) are expected to be more deshielded and appear around 3.7 ppm, while the protons adjacent to the nitrogen atom (-CH₂-N-) will resonate at a slightly higher field, around 3.1 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent methylene group.
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Acetyl Protons: The three protons of the methyl group in the acetyl moiety are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at a characteristic chemical shift of approximately 2.6 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197 | Carbonyl Carbon (C=O) |
| ~ 142 | Aromatic Carbon (C-SO₂) |
| ~ 139 | Aromatic Carbon (C-C=O) |
| ~ 129 | Aromatic Carbons (CH, ortho to acetyl) |
| ~ 128 | Aromatic Carbons (CH, ortho to sulfonyl) |
| ~ 66 | Morpholine Carbons (-CH₂-O-) |
| ~ 46 | Morpholine Carbons (-CH₂-N-) |
| ~ 27 | Acetyl Carbon (-CH₃) |
Rationale for Predictions:
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Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 197 ppm.
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Aromatic Carbons: The quaternary aromatic carbons attached to the sulfonyl and acetyl groups will be deshielded and appear in the 140-145 ppm region. The protonated aromatic carbons will resonate in the 128-130 ppm range.
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Morpholine Carbons: The carbon atoms of the morpholine ring will have distinct chemical shifts. The carbons adjacent to the oxygen atom will be at a lower field (~66 ppm) compared to those adjacent to the nitrogen atom (~46 ppm).
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Acetyl Carbon: The methyl carbon of the acetyl group will appear at a higher field, typically around 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring IR Spectra
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Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
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Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Diagram of the IR Spectroscopy Workflow
Caption: A general workflow for FT-IR analysis.
Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (Morpholine & Acetyl) |
| ~ 1685 | C=O stretch | Ketone |
| ~ 1600, 1480 | C=C stretch | Aromatic Ring |
| ~ 1350 & 1160 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl |
| ~ 1115 | C-O-C stretch | Morpholine |
| ~ 930 | S-N stretch | Sulfonamide |
Rationale for Predictions:
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C=O Stretch: The strong absorption band around 1685 cm⁻¹ is a definitive indicator of the ketone carbonyl group.
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SO₂ Stretches: The sulfonyl group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.
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Aromatic C=C Stretches: The presence of the phenyl ring will give rise to several absorption bands in the 1600-1450 cm⁻¹ region.
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C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and acetyl groups will be observed below 3000 cm⁻¹.
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Morpholine Vibrations: The C-O-C stretching of the morpholine ring is expected around 1115 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Acquiring Mass Spectra
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often suitable.
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Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically causes extensive fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular formula of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone is C₁₂H₁₅NO₄S. The calculated molecular weight is 269.32 g/mol .
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Molecular Ion Peak (M⁺): In an EI mass spectrum, the molecular ion peak is expected at m/z = 269.
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Key Fragmentation Pathways:
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Loss of the acetyl group: A prominent fragment would be observed at m/z = 226, corresponding to the loss of a CH₃CO radical.
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Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller fragments. A common fragmentation is the loss of C₂H₄O, resulting in a fragment at m/z = 225.
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Formation of the acetyl cation: A peak at m/z = 43, corresponding to the [CH₃CO]⁺ ion, is expected to be a significant peak in the spectrum.
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Cleavage of the S-N bond: This would lead to the formation of the morpholine cation at m/z = 86 and the [M-morpholine]⁺ fragment at m/z = 183.
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Diagram of a Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone. By understanding the predicted spectral characteristics and the rationale behind them, researchers can confidently verify the synthesis of this compound, assess its purity, and proceed with further studies in their drug discovery and development pipelines. The provided protocols and workflows serve as a practical foundation for obtaining high-quality spectroscopic data.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
